molecular formula C12H12N2O B588463 2-(Benzyloxy)pyridin-4-amine CAS No. 1214900-01-2

2-(Benzyloxy)pyridin-4-amine

Cat. No. B588463
CAS RN: 1214900-01-2
M. Wt: 200.241
InChI Key: RYFNILBIJULGJO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridin-4-amine is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-(Benzyloxy)pyridin-4-amine is 1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

2-(Benzyloxy)pyridin-4-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

  • Corrosion Inhibition : Schiff base compounds, including derivatives of 2-(Benzyloxy)pyridin-4-amine, have been studied for their ability to inhibit the corrosion of mild steel in hydrochloric acid. These compounds are found to be effective as mixed-type inhibitors, with their efficiency influenced by functional groups on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Synthesis of Pyrido[1,2-a]benzimidazoles : This compound is important in the synthesis of pyrido[1,2-a]benzimidazoles, which are significant in medicinal chemistry due to their solubility and DNA intercalation properties, and in materials chemistry for their fluorescence characteristics (Masters et al., 2011).

  • Density Functional Theory (DFT) Studies : DFT calculations have been employed to investigate the reaction mechanisms of 2-(Benzyloxy)pyridin-4-amine derivatives, offering insights into the possibilities of derivatizing the starting pyridyl ether and facilitating rearrangement reactions (Yang et al., 2019).

  • Synthesis of Amino-Substituted 2-Pyridones : The compound is used in the construction of a library of amino-substituted 2-pyridones, a process involving palladium-catalyzed amination and subsequent debenzylation (Kim et al., 2007).

  • Enzyme Inhibitors : Derivatives of 2-(Benzyloxy)pyridin-4-amine have been synthesized for use as selective inhibitors of copper-containing amine oxidases, indicating its potential in therapeutic applications (BertiniVincenzo et al., 1993).

  • Polymer Science : It's utilized in the preparation of benzoxazine compounds from bifunctional phenol for the creation of high-performance polymers with good flame-retardant properties (Sudha & Sarojadevi, 2016).

  • Electrochemical C-H Amination : Demonstrated in the amination of a broad variety of substrates, signifying its potential in chemical synthesis processes (Waldvogel & Moehle, 2015).

  • Machine Learning Modeling : Utilized in the development of a machine learning-based intramolecular potential for a flexible organic molecule, demonstrating the relevance of 2-(Benzyloxy)pyridin-4-amine in computational chemistry and drug discovery (Cole, Mones, & Csányi, 2019).

Safety And Hazards

The safety information for 2-(Benzyloxy)pyridin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-phenylmethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFNILBIJULGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731424
Record name 2-(Benzyloxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)pyridin-4-amine

CAS RN

1214900-01-2
Record name 2-(Benzyloxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)pyridin-4-amine
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